molecular formula C10H18N2O4 B8685235 Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate

Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate

Cat. No.: B8685235
M. Wt: 230.26 g/mol
InChI Key: ZJWYRRRUDWGVEC-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains an azetidinone ring, which is a four-membered lactam, and is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone precursor. One common method involves the use of tert-butyl carbamate and an azetidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate involves its interaction with specific molecular targets. The azetidinone ring can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is unique due to its azetidinone ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)11-6-7(13)12(15)10(6,4)5/h6,15H,1-5H3,(H,11,14)

InChI Key

ZJWYRRRUDWGVEC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N1O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±)-3-[(t-Butyloxycarbonyl)amino]-4,4-dimethyl-1-(phenylmethoxy)-2-azetidinone (8.07 g, 25 mmol) was hydrogenated at atmospheric pressure and ambient temperature in 40 ml of methanol with 0.6 g of 10% palladium on charcoal as catalyst for 2 hours. The reaction mixture was filtered through a pad of Celite and the filtrate was concentrated to yield 5.78 g of the title compound as a solid.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One

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